2-Bromo-N-methylethanamine hydrobromide
CAS No.: 40052-63-9
Cat. No.: VC4572416
Molecular Formula: C3H9Br2N
Molecular Weight: 218.92
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40052-63-9 |
---|---|
Molecular Formula | C3H9Br2N |
Molecular Weight | 218.92 |
IUPAC Name | 2-bromo-N-methylethanamine;hydrobromide |
Standard InChI | InChI=1S/C3H8BrN.BrH/c1-5-3-2-4;/h5H,2-3H2,1H3;1H |
Standard InChI Key | MRNBJALXIPLMJN-UHFFFAOYSA-N |
SMILES | CNCCBr.Br |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Architecture
The IUPAC name for this compound is 2-bromo-N-methylethanamine hydrobromide, reflecting its primary amine structure with a methyl group attached to the nitrogen and a bromine atom at the β-position of the ethyl chain. The hydrobromide salt form stabilizes the amine via ionic interaction between the protonated nitrogen and the bromide counterion .
Table 1: Key Identifiers of 2-Bromo-N-methylethanamine Hydrobromide
Property | Value | Source |
---|---|---|
CAS No. | 40052-63-9 | |
Molecular Formula | ||
Molecular Weight | 218.92 g/mol | |
SMILES | CNCCBr.Br | |
InChI Key | MRNBJALXIPLMJN-UHFFFAOYSA-N |
The SMILES notation (CNCCBr.Br
) delineates the methylamine backbone () paired with a bromide ion. X-ray crystallography of analogous compounds suggests a staggered conformation around the ethyl chain, minimizing steric hindrance .
Comparative Analysis with Related Salts
The hydrochloride analogue (PubChem CID 12735741) shares structural similarities but differs in halide counterion, leading to distinct physicochemical behaviors. For instance, the hydrobromide’s higher molecular weight (218.92 vs. 174.47 g/mol) and larger ionic radius of bromide influence solubility and crystallinity .
Physical and Chemical Properties
Solubility and Stability
2-Bromo-N-methylethanamine hydrobromide exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water. Storage recommendations stipulate maintenance at 2–8°C under inert atmospheres to prevent degradation via hydrolysis or oxidative dehalogenation .
Table 2: Physicochemical Profile
Property | Description | Source |
---|---|---|
Melting Point | Not reported | — |
Boiling Point | Decomposes before boiling | |
Solubility | Soluble in DMSO, methanol | |
Stability | Hygroscopic; light-sensitive |
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound are unavailable in public databases, predictions based on analogous bromoamines suggest:
-
: Resonances at δ 3.4–3.6 ppm (m, ), δ 2.7–3.0 ppm (m, ), and δ 2.3 ppm (s, ) .
-
IR: Stretching vibrations near 750 cm (C-Br) and 2450 cm (N-H) .
Synthetic Relevance and Reactivity
Role in Nucleophilic Substitution
The bromine atom’s electronegativity and leaving-group aptitude facilitate reactions with nucleophiles (e.g., amines, thiols), yielding substituted amines or thioethers. For example:
Such reactivity underpins its use in synthesizing pharmacophores and agrochemical intermediates .
Applications in Heterocyclic Chemistry
Cyclization reactions with bifunctional nucleophiles (e.g., hydrazines) can generate aziridines or pyrazolidines, leveraging the bromide’s departure to form strained rings:
Research Applications and Case Studies
Pharmaceutical Intermediate
Though direct biological data are scarce, structural analogs demonstrate serotonin receptor modulation, suggesting potential psychotropic applications . The hydrobromide salt’s enhanced solubility may improve bioavailability in preclinical assays.
Material Science
Quaternary ammonium derivatives of this compound could serve as cationic surfactants or phase-transfer catalysts, exploiting the bromide counterion’s compatibility with ionic liquids .
Comparative Analysis with Related Compounds
Table 3: Comparison of Bromoamine Salts
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Application |
---|---|---|---|
2-Bromo-N-methylethanamine hydrobromide | 218.92 | Organic synthesis | |
2-Bromo-N,N-dimethylethanamine hydrobromide | 249.95 | Surfactant precursor |
The methyl substitution on nitrogen in 2-bromo-N-methylethanamine hydrobromide reduces steric hindrance compared to dimethyl analogues, enhancing reactivity in substitution reactions .
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